Molybdenum--platinum (1/2)
Description
Contextual Significance of Intermetallic Compounds in Advanced Materials Science and Catalysis
Intermetallic compounds, which consist of two or more metallic elements in a fixed stoichiometric ratio, represent a unique class of materials with ordered crystal structures. Unlike random solid-solution alloys, their atoms occupy specific sites within the crystal lattice, leading to distinct and often superior physical and chemical properties. This atomic ordering imparts high melting points, exceptional hardness, and significant corrosion and oxidation resistance, making them promising candidates for high-temperature structural applications. dtic.mil
In the realm of catalysis, intermetallic compounds are gaining considerable attention. mdpi.com Their well-defined crystal and electronic structures allow for the precise tuning of catalytic activity and selectivity. The unique arrangement of different metal atoms on the surface can create active sites with electronic properties that differ significantly from those of their constituent metals, often leading to enhanced catalytic performance and stability, particularly in energy and environmental applications. mdpi.commdpi.com The ordered nature of these compounds also provides a robust platform for fundamental studies into structure-activity relationships in catalysis. mdpi.com
Overview of the Molybdenum-Platinum System and the Specific Importance of MoPt2
The molybdenum-platinum (Mo-Pt) binary system features several intermetallic compounds, with the Molybdenum-Platinum (1/2) or MoPt2 phase being of particular scientific interest. cambridge.orgnasa.gov MoPt2 possesses an orthorhombic crystal structure with the space group Immm. atomic-scale-physics.dematerialsproject.org This specific atomic arrangement distinguishes it from other phases in the Mo-Pt system and from the pure constituent metals.
The importance of MoPt2 lies in its potential as a high-performance material. The combination of molybdenum, a refractory metal known for its high melting point and strength, with platinum, a noble metal with excellent catalytic activity and corrosion resistance, results in a compound with a compelling set of properties. dtic.milaps.org Research into the Mo-Pt system has been driven by the search for materials with superior high-temperature strength and stability, as well as for novel catalysts that can potentially reduce the reliance on pure, expensive platinum. dtic.milaps.org
Identification of Key Research Gaps and Motivations for In-depth Studies on MoPt2
Despite the promising characteristics of the Mo-Pt system, significant research gaps remain, particularly concerning the MoPt2 intermetallic compound. While initial studies have characterized its crystal structure and some basic properties, a comprehensive understanding of its catalytic behavior, mechanical properties at elevated temperatures, and long-term stability under various operational conditions is still lacking. dtic.milcambridge.org
The primary motivation for in-depth studies on MoPt2 stems from its potential to address critical challenges in materials science and catalysis. There is a strong technological and fundamental interest in developing less expensive and more efficient catalysts, particularly for reactions like the hydrogen evolution reaction (HER). aps.orgresearchgate.net First-principles calculations have suggested that intermetallic phases in the Mo-Pt diagram are promising materials for such applications. aps.orgresearchgate.net Furthermore, a deeper understanding of the structure-property relationships in MoPt2 could pave the way for the rational design of new intermetallic compounds with tailored properties for a wide range of advanced applications.
Detailed Research Findings
Crystal Structure and Properties of MoPt2
The MoPt2 intermetallic compound crystallizes in an orthorhombic structure. atomic-scale-physics.dematerialsproject.org Detailed crystallographic data is presented in the table below.
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Immm |
| Space Group Number | 71 |
| Pearson Symbol | oI6 |
Data sourced from multiple crystallographic databases. atomic-scale-physics.dematerialsproject.orgaflow.org
The structure is three-dimensional, with molybdenum atoms bonded to ten platinum atoms. materialsproject.org The bond lengths between molybdenum and platinum are not uniform, with eight shorter bonds and two longer ones. materialsproject.org This distorted geometry is a key feature of the MoPt2 structure.
First-principles calculations have been employed to investigate the electronic and structural properties of MoPt2. aps.orgresearchgate.net These studies provide insights into the enthalpy of formation and the nature of the chemical bonding within the compound. The bonding is characterized as a closed-shell type of interaction, which is typical for metallic systems. aps.org
Synthesis of MoPt2
The synthesis of MoPt2 and other intermetallic compounds in the Mo-Pt system is typically achieved through high-temperature methods such as arc melting of the constituent elements in a controlled atmosphere. cambridge.org This is often followed by annealing at specific temperatures to ensure the formation of the desired ordered phase and to achieve homogeneity. cambridge.org The precise conditions of heat treatment are crucial for obtaining the correct crystal structure and properties. researchgate.net Another approach that has been explored for producing molybdenum-platinum materials involves the oxidation of Mo-Pt alloys. researchgate.net
Potential Applications
The primary area of interest for the application of MoPt2 is in catalysis, particularly for the hydrogen evolution reaction (HER). aps.org Theoretical studies suggest that intermetallic compounds in the Mo-Pt system could serve as efficient and cost-effective cathode materials for producing hydrogen. aps.orgresearchgate.net The unique electronic structure arising from the combination of molybdenum and platinum is believed to be beneficial for catalytic activity. aps.org Beyond catalysis, the inherent properties of intermetallic compounds, such as high hardness and melting points, suggest potential for use as structural materials in high-temperature environments. dtic.mil
Structure
2D Structure
Properties
CAS No. |
12033-28-2 |
|---|---|
Molecular Formula |
MoPt2 |
Molecular Weight |
486.1 g/mol |
IUPAC Name |
molybdenum;platinum |
InChI |
InChI=1S/Mo.2Pt |
InChI Key |
ZRVNMECTEHYFBE-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[Pt].[Pt] |
Origin of Product |
United States |
Advanced Computational and Theoretical Investigations of Mopt2
Quantum Mechanical Approaches: Density Functional Theory (DFT) and Ab Initio Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT) and other ab initio (first-principles) calculations, have been instrumental in characterizing the intrinsic properties of MoPt2. These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energetics of materials from fundamental principles, without the need for empirical parameters. materialsproject.org
Prediction of Thermodynamic Stability and Enthalpies of Formation for MoPt2 and Related Phases
First-principles calculations have been employed to predict the thermodynamic stability of MoPt2. The calculated formation energy for MoPt2 is -0.357 eV per atom, indicating that the formation of this compound from its elemental constituents (molybdenum and platinum) is an energetically favorable process. materialsproject.org The energy above the convex hull for MoPt2 is 0.000 eV/atom, which signifies its thermodynamic stability, meaning it is a stable phase in the Mo-Pt system and should not decompose into other binary compounds or the elemental constituents. materialsproject.org
Ab initio calculations have also explored the enthalpies of formation for various intermetallic phases within the Mo-Pt system, including Mo3Pt and MoPt3, alongside MoPt2. aps.orgresearchgate.net These studies have revealed that the calculated enthalpies of formation for MoPt2 and MoPt3 are quite similar and notably more negative than that of Mo3Pt. aps.org This suggests a higher stability for the platinum-rich phases. The cohesive energies calculated for MoPt2 and MoPt3 are closer to that of pure platinum, whereas the cohesive energy of Mo3Pt is more similar to that of pure molybdenum, further supporting this observation. aps.org The negative formation and cohesive energies derived from these calculations confirm that MoPt2 is thermodynamically stable and its synthesis is experimentally feasible. mdpi.com
Table 1: Calculated Thermodynamic Properties of MoPt2
| Property | Value | Unit |
| Formation Energy / Atom | -0.357 | eV |
| Energy Above Hull / Atom | 0.000 | eV |
Elucidation of Electronic Band Structure, Density of States, and Bonding Characteristics in MoPt2
The electronic properties of MoPt2 have been thoroughly investigated using DFT. The material is predicted to be a metal, with a calculated band gap of 0.00 eV. materialsproject.orgmaterialsproject.org Analysis of the density of states (DOS) provides deeper insight into the electronic structure and bonding. In MoPt2, the d-orbital density of states of both platinum and molybdenum are broadly distributed and show significant overlap, extending from approximately -7 eV up to and beyond the Fermi level. aps.org This extensive overlap is indicative of strong d-d hybridization between the platinum and molybdenum atoms, which is a key characteristic of the bonding in this compound. aps.org
The character of the d-DOS in MoPt2, as well as in MoPt3, bears a greater resemblance to the elemental d-DOS of platinum, which is expected given their stoichiometry. aps.org Furthermore, electron density analysis suggests that the bonding in MoPt2 is of a closed-shell type, which is typical for metallic systems. aps.org The bonding involves five equivalent Mo4+ atoms and seven equivalent Pt2- atoms, forming a structure of mixed edge, corner, and face-sharing PtMo5Pt7 cuboctahedra. materialsproject.org The bond lengths vary, with Mo-Pt distances at 2.79 Å and 2.82 Å, and Pt-Pt distances ranging from 2.75 Å to 2.83 Å. materialsproject.org
Computational Studies on Phase Stability and Ordering Phenomena in MoPt2 and Mo-Pt Alloys
Computational studies have established that MoPt2 crystallizes in an orthorhombic structure belonging to the Immm space group (space group number 71). materialsproject.orgatomic-scale-physics.de This structure is considered the prototype for this compound. atomic-scale-physics.de The calculated lattice parameters from DFT are a = 2.804 Å, b = 8.802 Å, and c = 3.854 Å. aps.org These theoretical values show some deviation from experimental measurements, with the calculated 'a' and 'b' parameters being larger by 1.99% and 6.41% respectively, and the 'c' parameter being 1.58% smaller. aps.org
The MoPt2-type ordering is not only significant for the Mo-Pt system but has also been identified as a key feature in other alloy systems, such as Ni-Cr alloys. researchgate.net In these systems, the ordered Ni2Cr phase adopts a body-centered orthorhombic structure that is coherent with the face-centered cubic matrix, demonstrating the broader relevance of this structural arrangement. researchgate.net
Multiscale Modeling and Simulation Techniques for MoPt2 Systems
To bridge the gap between atomistic-level details and macroscopic material properties, multiscale modeling techniques are employed. rutgers.eduyale.eduosti.govresearchgate.net These methods integrate different computational approaches that operate at various length and time scales to provide a more comprehensive understanding of complex material systems. rutgers.eduyoutube.com
Application of Monte Carlo Simulations in Predicting Atomic Arrangements and Short-Range Order
While specific Monte Carlo simulation studies focused solely on MoPt2 are not prevalent in the provided context, this technique is a powerful tool for investigating atomic arrangements and short-range order (SRO) in alloy systems. For instance, SRO has been observed in Ni-Cr binary systems, which can exhibit MoPt2-type ordering, suggesting that Monte Carlo simulations could be valuable for exploring similar phenomena in Mo-Pt alloys. researchgate.net These simulations can predict the most probable atomic configurations at different temperatures and compositions, providing insights into the ordering transitions and the nature of local atomic environments.
Machine Learning Potentials and High-Throughput Computational Screening for MoPt2-based Materials
The integration of machine learning (ML) with computational materials science has opened new avenues for accelerated materials discovery and characterization. tandfonline.comsnu.ac.krresearchgate.net Machine learning potentials (MLPs), trained on large datasets of DFT calculations, can predict the energy and forces of atomic systems with an accuracy close to that of quantum mechanics but at a fraction of the computational cost. tandfonline.comsnu.ac.krnih.gov This enables large-scale molecular dynamics simulations to study dynamic processes and thermodynamic properties that are inaccessible to direct DFT calculations. nih.gov
High-throughput computational screening, powered by ML and automated DFT workflows, allows for the rapid evaluation of a vast number of potential materials for specific applications. nih.govacs.orgnih.govyoutube.comanalytical-sales.comarxiv.org In the context of MoPt2-based materials, this approach could be used to systematically explore the effects of doping with other elements on the stability, electronic structure, and catalytic properties of the compound. By screening a large compositional space, it is possible to identify promising new alloys with enhanced performance for applications such as electrocatalysis. aps.orgresearchgate.netnikalyte.com
Theoretical Derivation and Validation of Mo-Pt Phase Diagrams Incorporating MoPt2
The determination of the Molybdenum-Platinum (Mo-Pt) phase diagram, with a particular focus on the intermetallic compound MoPt2, has been a subject of advanced computational and theoretical investigations. The primary methodology employed for the theoretical derivation of this phase diagram is the CALPHAD (CALculation of PHAse Diagrams) approach. documentsdelivered.comosti.gov This method combines thermodynamic models with experimental data to produce a self-consistent thermodynamic database capable of calculating phase equilibria over a wide range of temperatures and compositions.
The theoretical derivation begins with the definition of the Gibbs energy for each phase in the Mo-Pt system, including the liquid phase, the terminal solid solutions (body-centered cubic for Mo and face-centered cubic for Pt), and the intermetallic compounds such as MoPt2. documentsdelivered.com The Gibbs energy of each phase is described by a mathematical model that takes into account the contributions from the constituent elements, their interactions, and the effects of temperature.
For the intermetallic compound MoPt2, which possesses an orthorhombic crystal structure with the space group Immm, its thermodynamic properties are critical for an accurate phase diagram calculation. researchgate.net First-principles (or ab initio) calculations, based on density functional theory (DFT), are often employed to determine the enthalpy of formation of such intermetallic compounds at 0 K. These theoretical values provide essential input for the CALPHAD modeling, especially when experimental data is scarce.
The validation of the theoretically derived Mo-Pt phase diagram is a crucial step to ensure its accuracy and reliability. This process involves comparing the calculated phase boundaries and thermodynamic properties with experimental data. Key experimental techniques used for validation include high-temperature direct reaction synthesis calorimetry, X-ray diffraction (XRD), and microstructural analysis of annealed alloys.
Experimental measurements of the enthalpies of formation for various Mo-Pt alloys provide a direct means to validate the thermodynamic parameters used in the CALPHAD models. For instance, high-temperature direct reaction synthesis calorimetry has been used to determine these values for several compositions in the Mo-Pt system.
Table 1: Experimental Enthalpies of Formation of Mo-Pt Alloys
| Phase | Formation Enthalpy (kJ/mol.at.) | Measurement Temperature (K) |
| Mo₆Pt | -13.0 ± 1.9 | 1768 |
| ε' | -26.1 ± 4.9 | 1768 |
| MoPt | -27.7 ± 3.9 | 1526 |
| MoPt₂ | -36.9 ± 1.8 | 1768 |
| (Pt) solid solution | -27.1 ± 4.2 | 1768 |
Data sourced from Benarchid et al. (2008). researchgate.net
Furthermore, experimental investigations of the microstructure and phase constitution of Mo-Pt alloys at different compositions and temperatures are essential for validating the calculated phase boundaries. Techniques such as X-ray diffraction (XRD) are used to identify the phases present in equilibrated alloys. For example, XRD patterns of cast Mo-Pt alloys can confirm the presence of the MoPt2 phase and other phases as predicted by the calculated diagram. researchgate.net
Microstructural analysis of alloys with compositions around the MoPt2 stoichiometry provides further validation. For instance, studies on Mo-Pt alloys with varying compositions reveal the phase assemblages and their morphologies, which can be compared with the predictions from the calculated phase diagram. researchgate.net The examination of hypoeutectic and other microstructures helps to confirm the calculated liquidus and solidus temperatures, as well as the phase relationships in the solid state.
By integrating the theoretical calculations from the CALPHAD method with a comprehensive set of experimental data, a reliable and accurate Mo-Pt phase diagram that incorporates the MoPt2 compound can be established. This synergy between computational thermodynamics and experimental validation is fundamental for the design and development of new materials based on the Mo-Pt system.
Sophisticated Synthesis Methodologies for Molybdenum Platinum 1/2 Compound
High-Temperature Direct Reaction Synthesis and Calorimetric Characterization of MoPt2
The most direct route to producing bulk MoPt2 is through high-temperature synthesis from its constituent elements. This method involves the direct reaction of molybdenum and platinum powders mixed in the desired stoichiometric ratio. The reaction is typically carried out in a high-temperature calorimeter, which allows for the simultaneous synthesis and measurement of the heat of formation.
Research has shown that the standard enthalpy of formation for the MoPt2 compound is -36.9 ± 1.8 kJ/mol-atom. researchgate.net This value indicates an exothermic reaction, signifying that MoPt2 is a stable intermetallic compound. researchgate.netkhanacademy.orgwikipedia.orglibretexts.orgyoutube.com The synthesis is performed under a controlled atmosphere to prevent oxidation of the metals at elevated temperatures. The resulting product's composition and crystal structure are confirmed using techniques such as Electron Probe Microanalysis (EPMA) and X-ray Diffraction (XRD). For MoPt2, the expected crystal structure is orthorhombic (AuCd-type, Pmma space group). researchgate.net
The experimental value for the enthalpy of formation provides crucial thermodynamic data that validates the stability of the MoPt2 phase. It has been found to be in good agreement with values predicted by ab initio computational models, which have calculated the enthalpy of formation to be approximately -37.6 kJ/mol-atom. researchgate.net
| Property | Experimental Value | Theoretical (ab initio) Value |
| Standard Enthalpy of Formation (ΔfH°) | -36.9 ± 1.8 kJ/mol-atom researchgate.net | -37.6 kJ/mol-atom researchgate.net |
| Crystal Structure | Orthorhombic (AuCd-type) researchgate.net | N/A |
| Space Group | Pmma (No. 51) researchgate.net | N/A |
Solution-Phase Synthetic Routes for MoPt2-Based Nanoparticles and Alloys
The synthesis of MoPt2-based nanoparticles and nanoalloys via solution-phase methods offers precise control over size, shape, and composition, which is crucial for applications in catalysis and electronics. These wet-chemical routes typically involve the co-reduction of molybdenum and platinum precursors in a solvent.
A common strategy is the reduction of metal salts, such as a molybdenum chloride and a platinum salt like chloroplatinic acid, using a strong reducing agent. For instance, sodium borohydride (B1222165) is a frequently used reductant in the synthesis of alloy nanoparticles like Au-Ag. illinois.edu The reaction is carried out in the presence of a capping agent or stabilizer, such as sodium citrate, to prevent the agglomeration of the newly formed nanoparticles. illinois.edu The solvent, temperature, and concentration of precursors and stabilizers are critical parameters that influence the final morphology and size of the MoPt2 nanoparticles.
Another approach involves the decomposition of organometallic precursors. While specific protocols for MoPt2 are proprietary or less common in open literature, the principles are well-established for bimetallic nanoparticles. The thermal decomposition or chemical reduction of mixed-metal organometallic complexes can lead to the formation of alloyed nanoparticles with a high degree of homogeneity.
The characterization of these nanomaterials relies on techniques like Transmission Electron Microscopy (TEM) to determine size and morphology, and Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition and distribution of molybdenum and platinum within the nanoparticles.
Advanced Thin Film Deposition Techniques for MoPt2 (e.g., Sputtering, Chemical Vapor Deposition)
The fabrication of MoPt2 thin films is essential for electronic and coating applications. Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are two primary classes of techniques used for this purpose. mdpi.com
Sputtering is a PVD technique where atoms are ejected from a target material by bombardment with high-energy ions, which then deposit onto a substrate to form a thin film. nih.govsputtertargets.net For MoPt2 films, a composite target with the stoichiometric Mo:Pt ratio of 1:2 would be used. Alternatively, co-sputtering from separate molybdenum and platinum targets can be employed, allowing for fine-tuning of the film's composition by adjusting the relative sputtering rates of the two targets. Magnetron sputtering is a common variant that uses magnetic fields to confine the plasma, leading to higher deposition rates and reduced substrate heating. researchgate.net The properties of the deposited film, such as crystallinity and density, are influenced by parameters like sputtering power, gas pressure, and substrate temperature. researchgate.net
Chemical Vapor Deposition (CVD) involves the chemical reaction of volatile precursor gases on a heated substrate surface, leading to the formation of a solid film. mdpi.com For MoPt2, this would entail the co-deposition using volatile precursors for both molybdenum and platinum. For example, molybdenum hexacarbonyl (Mo(CO)6) or molybdenum chlorides (e.g., MoCl5) could be used as the molybdenum source, while organometallic platinum compounds like (methylcyclopentadienyl)trimethylplatinum (MeCpPtMe3) could serve as the platinum precursor. mdpi.comresearchgate.net The precursors are transported to the reaction chamber where they thermally decompose and react on the substrate. The substrate temperature is a critical parameter that determines the reaction kinetics and the resulting film quality. Metal-Organic CVD (MOCVD) is a variant that uses metal-organic precursors, which often have higher volatility and lower decomposition temperatures. researchgate.net
| Technique | Description | Precursors/Target | Key Parameters |
| Sputtering | PVD method using ion bombardment to eject atoms from a target onto a substrate. nih.gov | MoPt2 alloy target or separate Mo and Pt targets. | Sputtering power, gas pressure, substrate temperature. researchgate.net |
| Chemical Vapor Deposition (CVD) | Film growth via chemical reactions of volatile precursors on a heated substrate. mdpi.com | Volatile Mo (e.g., Mo(CO)6, MoCl5) and Pt (e.g., MeCpPtMe3) precursors. mdpi.comresearchgate.net | Substrate temperature, precursor flow rates, pressure. |
Rational Design and Fabrication of MoPt2 Heterojunctions and Supported Catalysts
For catalytic applications, the rational design of MoPt2 heterojunctions and supported catalysts is crucial for maximizing activity and stability. A heterojunction is an interface between two different materials, which can lead to unique electronic properties and synergistic effects. rsc.orgcharlotte.edu
Heterojunctions involving MoPt2 can be designed to enhance charge separation and transfer in catalytic reactions. For example, a MoPt2 nanoparticle could be grown on a semiconductor support like titanium dioxide (TiO2) or cerium oxide (CeO2). nih.gov The fabrication often involves depositing pre-synthesized MoPt2 nanoparticles onto the support material or synthesizing the nanoparticles directly on the support surface. The latter approach can promote stronger interactions and the formation of a well-defined interface. The synthesis of MoS2@red phosphorus and Mo2C/MoS2 heterojunctions demonstrates strategies that could be adapted for MoPt2, involving hydrothermal methods or high-temperature treatments to create intimate contact between the phases. nih.govmdpi.comresearchgate.net
Supported catalysts consist of MoPt2 nanoparticles dispersed on a high-surface-area support material, such as carbon, alumina, or silica. This dispersion maximizes the number of active sites accessible to reactants. A common method for preparing supported catalysts is impregnation, where the support is treated with a solution containing the molybdenum and platinum precursors, followed by drying and a reduction step (e.g., under a hydrogen atmosphere) to form the MoPt2 nanoparticles. Another approach is the deposition-precipitation method, where changes in pH cause the metal precursors to precipitate onto the support. The synthesis of Pt nanoparticles embedded in a carbon matrix is an example of creating a supported catalyst structure. nih.gov The interaction between the MoPt2 nanoparticles and the support can significantly influence the catalyst's performance and durability.
The design of these complex catalytic materials is guided by the goal of creating specific active sites at the interface of the heterojunction or on the surface of the supported nanoparticles. For instance, the synthesis of Mo-Pt dual-site catalysts on CeO2 has shown that the interaction between Mo and Pt atoms can significantly boost catalytic activity. nih.gov
In Depth Structural Characterization of Molybdenum Platinum 1/2 Compound
Crystallographic Structure Analysis of MoPt2: Prototype and Polymorphism
The fundamental crystal structure of MoPt2 is a key aspect of its material science. This section delves into the specifics of its crystallographic arrangement.
Molybdenum-platinum (1/2) crystallizes in the orthorhombic crystal system, specifically belonging to the Immm space group, which is number 71 in the International Tables for Crystallography. materialsproject.orgatomic-scale-physics.de This space group is characterized by a body-centered orthorhombic lattice with mirror planes perpendicular to all three axes. ucl.ac.uk The structure is three-dimensional. materialsproject.org
The lattice parameters for the primitive cell of MoPt2 have been determined, although it's noted that calculated cell volumes can sometimes be overestimated. materialsproject.org
Interactive Data Table: Lattice Parameters of MoPt2
| Parameter | Value (Å) |
| a | 4.848 |
| b | 4.848 |
| c | Not specified in the provided context |
| Note: The provided data from the Materials Project indicates identical 'a' and 'b' lattice parameters, which might suggest a tetragonal representation, but it is classified as orthorhombic. materialsproject.org |
In the MoPt2 crystal structure, the molybdenum and platinum atoms occupy specific positions, leading to distinct coordination environments. The molybdenum ion (Mo⁴⁺) is bonded in a distorted geometry to ten equivalent platinum (Pt²⁻) atoms. materialsproject.org This coordination results in eight shorter Mo-Pt bond lengths of 2.79 Å and two longer ones at 2.82 Å. materialsproject.org
Each platinum atom is, in turn, bonded to five equivalent molybdenum atoms and seven equivalent platinum atoms. materialsproject.org This arrangement forms a complex structure of edge, corner, and face-sharing PtMo5Pt7 cuboctahedra. materialsproject.org The Pt-Pt bond distances within this structure vary, ranging from 2.75 Å to 2.83 Å. materialsproject.org The bonding in such intermetallic compounds is primarily metallic, characterized by a "sea" of delocalized electrons shared among the positively charged atomic cores. slideshare.net This type of bonding is non-directional and is responsible for the characteristic properties of metals, such as high electrical and thermal conductivity.
Understanding Order-Disorder Transitions and Short-Range Order in MoPt2-Containing Alloys
The arrangement of molybdenum and platinum atoms on the crystal lattice is not always perfectly ordered. At elevated temperatures or under certain processing conditions, a degree of randomness, or disorder, can be introduced.
An order-disorder transition refers to the transformation of a material from a state of long-range crystallographic order to a state of disorder. mit.eduresearchgate.net In a binary alloy like MoPt2, the ordered state would have specific lattice sites preferentially occupied by molybdenum and platinum atoms. In the disordered state, the atoms are distributed more randomly. mit.edu
Even in a disordered state, alloys can exhibit short-range order (SRO), where the local arrangement of atoms shows a preference for certain neighboring species. physicsworld.comarxiv.orgmdpi.com This means that, on a small scale, there is a higher probability of finding unlike atoms (Mo-Pt) as nearest neighbors than would be expected from a completely random distribution. The presence and nature of SRO can significantly influence the material's properties. uci.edu Recent studies on multi-principal element alloys (MPEAs) have shown that SRO can be an inherent characteristic, forming even during rapid cooling from a liquid state. physicsworld.com This contradicts the earlier notion that rapid cooling always leads to a random arrangement of elements. physicsworld.com The development of SRO is not solely dependent on annealing processes. physicsworld.com
Microstructural Evolution and Phase Transformations in MoPt2 Systems
The microstructure of a material, which encompasses features like grain size, phase distribution, and defects, is intrinsically linked to its processing history and can undergo significant changes through phase transformations. tms.orgmit.eduosti.govosti.gov
For MoPt2 systems, phase transformations can be induced by changes in temperature or composition. dtic.mil For instance, the Mo-Pt system contains several intermediate compounds, and transformations between these phases can occur. dtic.mil The evolution of the microstructure during these transformations is critical for controlling the material's final properties. ams.org.cn This includes processes like nucleation and growth of new phases, which dictate the resulting grain structure and distribution of different phases within the material. mit.edu The study of microstructural evolution aims to understand and manipulate these changes to achieve desired material characteristics. tms.org
Advanced Characterization Techniques for MoPt2 Structural Elucidation
A comprehensive understanding of the structure of MoPt2 requires the use of sophisticated analytical techniques.
X-ray Diffraction (XRD): XRD is a primary tool for determining the crystal structure of materials. fiveable.me By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can identify the phases present, determine lattice parameters, and assess the degree of crystallinity. wjarr.comyoutube.com For MoPt2, XRD would be used to confirm its orthorhombic Immm space group and measure its lattice constants. atomic-scale-physics.de Both powder XRD and single-crystal XRD can be employed, with the latter providing more detailed structural information. fiveable.me
Electron Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide high-resolution imaging of the material's microstructure. wjarr.comuantwerpen.be TEM can reveal details at the nanoscale, including crystal lattice defects and the arrangement of atoms. nih.gov Selected Area Electron Diffraction (SAED), a feature of TEM, can provide crystallographic information from very small regions of the sample. fiveable.me SEM is used to study the surface topography and morphology of the material. fiveable.me
Spectroscopy: While not explicitly detailed for MoPt2 in the provided context, spectroscopic techniques are generally used to probe the electronic structure and elemental composition of materials. wjarr.com Techniques like Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with electron microscopy, can provide quantitative elemental analysis of different phases within the MoPt2 system. wjarr.com
These advanced characterization methods, often used in combination, provide a multi-faceted view of the structural properties of MoPt2, from its fundamental crystal lattice to its complex microstructure. wjarr.com
Electrocatalytic Performance and Mechanistic Studies of Mopt2
Catalysis of the Hydrogen Evolution Reaction (HER) by MoPt₂ and its Derivatives
The production of hydrogen through water electrolysis is a cornerstone of future clean energy systems, and the efficiency of this process hinges on the performance of the electrocatalysts used for the hydrogen evolution reaction. MoPt₂ has emerged as a promising candidate in this domain.
The efficacy of an HER electrocatalyst is quantified by several key metrics: the overpotential (η), which is the extra potential required above the thermodynamic equilibrium to drive the reaction at a specific rate; the Tafel slope, which provides insight into the reaction mechanism; and the exchange current density (j₀), representing the intrinsic rate of the reaction at equilibrium.
Research has demonstrated the electrocatalytic capabilities of MoPt₂. In a 6 M KOH electrolyte, MoPt₂ cathodes have exhibited a Tafel slope of 39 mV dec⁻¹. To achieve a current density of 100 mA cm⁻², an overpotential of 210 mV was required. The performance of MoPt₂ can be further enhanced through the introduction of an ionic activator. With the addition of sodium molybdate (B1676688) and tris(ethylenediamine)Co(III) chloride, the Tafel slope was reduced to 34 mV dec⁻¹, and the overpotential needed to reach 100 mA cm⁻² decreased to 196 mV, indicating a significant improvement in catalytic activity.
| Catalyst System | Tafel Slope (mV dec⁻¹) | Overpotential @ 100 mA cm⁻² (mV) |
|---|---|---|
| MoPt₂ | 39 | 210 |
| MoPt₂ with Ionic Activator | 34 | 196 |
To contextualize the performance of MoPt₂, it is essential to compare it with other established electrocatalysts, including those from the platinum group and various transition metal compounds. Platinum, typically in the form of platinum on a carbon support (Pt/C), is the benchmark catalyst for HER due to its exceptionally low overpotential and high exchange current density. lehigh.edu However, its high cost and scarcity drive the search for alternatives. lehigh.edu
Transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂) and tungsten disulfide (WS₂), have been extensively studied as potential low-cost HER catalysts. lehigh.eduresearchgate.netrsc.orgresearchgate.nethocityu.com While promising, pristine TMDs often exhibit lower activity compared to Pt/C. lehigh.edu For instance, some MoS₂ based catalysts require structural engineering to approach the performance of commercial Pt/C. rsc.orgosti.gov Another class of materials, transition metal phosphides like molybdenum phosphide (B1233454) (MoP₂), have also shown significant activity. Semimetallic MoP₂ nanoparticle films, for example, have demonstrated overpotentials of 143 mV in acidic solutions and 194 mV in alkaline solutions to achieve a current density of 10 mA cm⁻². rsc.org
Alloys of nickel and molybdenum (Ni-Mo) are also considered viable alternatives to platinum, exhibiting high intrinsic catalytic activity for the HER. rsc.org When compared to these classes of materials, MoPt₂ positions itself as a catalyst that leverages the properties of both a transition metal and a platinum-group metal. While its overpotential is higher than that of pure Pt, its performance is competitive within the broader landscape of emerging HER electrocatalysts. lehigh.edursc.org
| Electrocatalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|---|
| MoPt₂ | 6 M KOH | - | 39 | researchgate.net |
| MoP₂ | 0.5 M H₂SO₄ | 143 | - | rsc.org |
| MoP₂ | 1.0 M KOH | 194 | - | rsc.org |
| Ni-Mo Alloy | - | ≤ Pt | - | rsc.org |
| Pt/C | Acidic | Lowest | ~30 | lehigh.edu |
Beyond initial activity, the long-term stability and durability of an electrocatalyst are paramount for its practical application in water electrolysis systems. rsc.org Degradation of catalytic performance over time can occur through various mechanisms, including dissolution of the material, surface poisoning, or structural changes. rsc.org
While extensive research has been conducted on the stability of various HER catalysts, specific long-term durability assessments for MoPt₂ are not widely documented in the reviewed literature. However, related materials offer insights into the expected stability requirements. For example, MoP₂ has been reported to exhibit excellent stability across a wide pH range. rsc.org Similarly, heterostructures like Ni₂P-MoO₂ have demonstrated a long-lasting lifetime of over 100 hours in natural seawater, and Ni₂P/MoC has shown excellent stability during 100 hours of continuous operation. researchgate.net These benchmarks highlight the importance of robust materials that can withstand harsh electrolytic environments. Future research into MoPt₂ should focus on rigorous stability testing to ascertain its viability for industrial applications.
Interfacial Engineering and Mott-Schottky Heterojunctions in MoPt₂-Based Catalysts
To further enhance the performance of electrocatalysts like MoPt₂, researchers are exploring advanced strategies such as interfacial engineering. A particularly promising approach involves the creation of Mott-Schottky heterojunctions.
A Mott-Schottky heterojunction is formed at the interface between a metallic material and a semiconductor. This junction can significantly modulate the electronic structure of the catalyst and facilitate charge transfer, thereby boosting catalytic activity. The formation of a built-in electric field at the interface can optimize the adsorption of reaction intermediates and accelerate electron transport. researchgate.net
In the context of the HER, creating a Mott-Schottky junction with MoPt₂ could theoretically enhance its performance. For instance, studies on other molybdenum-based heterostructures, such as MoC@NG@ZIS and Ni₂P/MoC, have shown that these junctions lead to efficient charge separation and a downward shift in the d-band center of the metal, which promotes water dissociation and the desorption of hydrogen intermediates. The charge transfer at such heterointerfaces, often mediated by π-orbitals, is crucial for improving the catalytic efficiency. While the theoretical benefits are clear, specific experimental or computational studies detailing the charge transfer and electronic structure modulation at MoPt₂ heterointerfaces remain a key area for future investigation.
Several techniques can be employed to determine the density of active sites, including chemisorption of probe molecules like carbon monoxide or methanol, followed by spectroscopic analysis. lehigh.edu For instance, in-situ infrared spectroscopy can be used to quantitatively determine the number of active metal oxide surface sites. lehigh.edu Furthermore, electrochemical methods such as Fourier-transform alternating current voltammetry can be used to quantify the electrochemically active site density in situ. researchgate.net By understanding the relationship between the synthesis parameters, the resulting structure, and the density of active sites, it becomes possible to optimize the catalyst for maximum performance. The application of these quantification methods to MoPt₂ and its derivatives would provide valuable insights into its structure-activity relationship and guide the rational design of more efficient catalysts. However, specific studies on the quantification and optimization of interfacial active sites in MoPt₂-containing systems are not yet prevalent in the literature.
Performance Across pH Ranges: pH-Universal Hydrogen Evolution Electrocatalysis of MoPt2
The electrocatalytic performance of the intermetallic compound Molybdenum-platinum (1/2) (MoPt2) for the hydrogen evolution reaction (HER) has been investigated, with a notable focus on its activity in alkaline environments. Research into its behavior across a wider pH range, which would be necessary to classify it as a pH-universal catalyst, is not extensively documented in the provided research.
Detailed studies have been conducted on MoPt2 as a cathode material for hydrogen production in a 6 M potassium hydroxide (B78521) (KOH) solution. researchgate.net These investigations reveal the kinetic parameters of MoPt2, offering insights into its intrinsic catalytic ability for the HER in a highly alkaline medium.
Key performance indicators such as the Tafel slope and overpotential have been determined to quantify the efficiency of MoPt2 in this environment. The Tafel slope is a crucial parameter derived from the Tafel equation, which describes the relationship between the overpotential and the logarithm of the current density. A lower Tafel slope generally indicates more favorable reaction kinetics. The overpotential represents the additional potential required beyond the thermodynamic equilibrium potential to drive the reaction at a certain rate.
In a 6 M KOH electrolyte, the MoPt2 cathode demonstrated a Tafel slope of 39 mV dec⁻¹. researchgate.net To achieve a current density of 100 mA cm⁻², an overpotential of 210 mV was required. researchgate.net This performance highlights its potential as an efficient electrocatalyst for hydrogen evolution in alkaline conditions.
Further investigations have explored methods to enhance the catalytic activity of MoPt2. The introduction of an ionic activator, specifically a mixture of sodium molybdate (Na2MoO4) and tris(ethylenediamine)Co(III) chloride, into the 6 M KOH electrolyte resulted in a significant improvement in performance. researchgate.net With the addition of this ionic activator, the Tafel slope of the MoPt2 cathode was reduced to 34 mV dec⁻¹, and the overpotential required to reach a current density of 100 mA cm⁻² decreased to 196 mV. researchgate.net This enhancement is attributed to the in-situ formation of a Mo-Co-based electrodeposit on the cathode surface. researchgate.net
The apparent activation energy for the HER on the MoPt2 cathode was also determined from Arrhenius plots. In the 6 M KOH solution, the activation energy was found to be 40.7 kJ mol⁻¹. researchgate.net With the addition of the ionic activator, this value was reduced to 34.6 kJ mol⁻¹, further confirming the enhanced catalytic effect. researchgate.net
While these findings underscore the promising performance of MoPt2 in alkaline media, comprehensive data on its electrocatalytic activity in acidic and neutral pH solutions is not available in the provided search results. Therefore, a complete assessment of its pH-universal characteristics for the hydrogen evolution reaction cannot be made at this time.
Electrocatalytic Performance of MoPt2 in Alkaline Medium
| Electrolyte | Tafel Slope (mV dec⁻¹) | Overpotential @ 100 mA cm⁻² (mV) | Apparent Activation Energy (kJ mol⁻¹) |
| 6 M KOH | 39 researchgate.net | 210 researchgate.net | 40.7 researchgate.net |
| 6 M KOH + Ionic Activator | 34 researchgate.net | 196 researchgate.net | 34.6 researchgate.net |
Future Directions and Emerging Research Avenues for Mopt2
Exploration of Novel MoPt2-based Multicomponent and Nanostructured Architectures
The performance of MoPt2 catalysts can be significantly enhanced by moving beyond simple bimetallic structures to more complex multicomponent and nanostructured designs. Future research is trending towards the rational design of these advanced architectures to create synergistic effects between different components and expose more active sites.
One promising direction is the development of high-entropy alloy (HEA) nanoparticles containing Mo and Pt along with other elements. researchgate.netnih.gov These materials, which consist of multiple elements in varying proportions, offer a vast compositional space to explore. mdpi.com The "cocktail effect" in HEAs can lead to tunable activity and excellent thermal and chemical stability, which are crucial for durable catalysts. nih.gov For instance, the inclusion of elements like cobalt, nickel, or iron could modify the electronic structure of the Pt and Mo atoms, optimizing their binding energies for reaction intermediates in processes like the hydrogen evolution reaction (HER). mdpi.com
Another key area is the fabrication of nanostructured catalysts with controlled morphologies. catalysisclubphilly.org This includes creating core-shell nanoparticles, nanosheets, or dendritic nanostructures. nih.gov For example, a Mo-rich core with a thin Pt shell could maximize the utilization of the expensive platinum while benefiting from the electronic influence of the molybdenum core. The MoPt2-type ordering, which has been identified in other alloy systems like Ni-Cr, demonstrates a pathway to creating ordered superlattice structures. researchgate.net Such ordered arrangements can enhance intrinsic activity and selectivity by optimizing the interatomic distances and creating specific geometric arrangements for catalytic pathways. researchgate.net The rational assembly of these multifunctional nanostructured materials can lead to efficient synergistic catalytic reactions. catalysisclubphilly.org
Future research will likely involve a combination of "bottom-up" synthesis approaches, where these complex structures are built atom by atom, and "top-down" methods, such as the controlled decomposition of intermetallic compounds to create active interfaces. uibk.ac.atyoutube.com A significant challenge lies in the controlled synthesis of bulk multicomponent nanostructures, as competing conditions are often required for each component. mdpi.com New strategies, such as the assembly of layered subunits, could enable the separate manipulation and simultaneous control of multiple constituents. mdpi.com
| Architecture Type | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| High-Entropy Alloys (HEAs) | Alloys containing five or more principal elements in near-equiatomic ratios, including Mo and Pt. | Tunable catalytic activity, enhanced stability, vast compositional space for optimization. nih.govmdpi.com | Screening of new compositions, understanding the "cocktail effect" on catalysis. |
| Core-Shell Nanoparticles | Nanoparticles with a core of one material (e.g., Mo-rich alloy) and a shell of another (e.g., Pt). | Reduced usage of precious metals like Pt, enhanced activity due to core-shell interactions. | Precise control over shell thickness, investigation of electronic and strain effects. |
| Ordered Intermetallics | Compounds with a specific, ordered crystal structure, such as the MoPt2 superlattice. researchgate.net | Highly defined active sites, improved selectivity and intrinsic activity. researchgate.net | Synthesis of phase-pure ordered alloys, understanding structure-performance relationships. |
| Dendritic Nanostructures | Tree-like, branched nanostructures providing a high surface area-to-volume ratio. nih.gov | Increased number of exposed active sites, improved mass transport of reactants. | Control over branching and porosity during synthesis. |
Development and Application of In Situ/Operando Characterization Techniques for MoPt2 Electrocatalytic Mechanisms
A deeper understanding of how MoPt2 catalysts function under real operating conditions is critical for designing next-generation materials. nih.gov This requires the use of advanced in situ (under relevant reaction conditions) and operando (while simultaneously measuring activity) characterization techniques. youtube.comiapchem.org These methods allow researchers to observe the dynamic changes in the catalyst's structure, composition, and electronic state as the electrochemical reaction occurs. researchgate.net
Future research will increasingly rely on a suite of synergistic techniques to build a comprehensive picture of the catalytic process. Key methods include:
X-ray Absorption Spectroscopy (XAS) : In situ and operando XAS can probe the local atomic and electronic structure of the Mo and Pt atoms, providing information on oxidation states, bond distances, and coordination numbers as they change with applied potential. researchgate.net
Raman and Infrared (IR) Spectroscopy : These vibrational techniques are powerful for identifying reaction intermediates and adsorbed species on the catalyst surface during a reaction. polyu.edu.hk This is crucial for elucidating reaction pathways and identifying rate-limiting steps.
X-ray Diffraction (XRD) : In situ XRD can track changes in the crystalline phase and lattice parameters of the MoPt2 catalyst during electrochemical processes, revealing any structural transformations or degradation. polyu.edu.hk
Electron Microscopy : Advanced microscopy techniques, such as electrochemical scanning tunneling microscopy (EC-STM), can provide real-space, atomic-scale images of the catalyst surface as it evolves during a reaction. iapchem.org
By combining these techniques, researchers can correlate the catalyst's structure and surface chemistry directly with its catalytic activity and stability. polyu.edu.hk This is essential for understanding deactivation mechanisms and for the rational design of more robust and efficient MoPt2 electrocatalysts. researchgate.net A significant challenge remains in designing reactor cells that are compatible with these advanced techniques while accurately mimicking the conditions of a real electrochemical device. nih.gov
Integration of Artificial Intelligence and Machine Learning for Accelerated MoPt2 Materials Discovery
The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling the rapid screening of vast materials spaces and the inverse design of materials with specific desired properties. arxiv.orgnih.gov
In the context of MoPt2, ML models can be trained on large datasets from theoretical calculations (like Density Functional Theory) and experimental results to establish structure-property relationships. researchgate.net These trained models can then be used to:
Predict Catalytic Performance : AI can quickly predict the catalytic activity of new, unexplored MoPt2-based multicomponent alloys, significantly narrowing down the number of candidates for experimental synthesis and testing. nih.gov
Discover Novel Compositions : By using generative models or evolutionary algorithms, AI can propose entirely new material compositions that are predicted to have superior performance. nih.gov This moves beyond simple substitution to true de novo materials design.
Optimize Synthesis Parameters : ML algorithms can analyze experimental data to identify the optimal synthesis conditions (e.g., temperature, precursor ratios, time) to produce MoPt2 nanostructures with a desired size, shape, and composition.
The integration of AI with automated, high-throughput experimental systems can create a closed-loop "autonomous experimentation" platform for materials discovery. nih.gov This would dramatically accelerate the development cycle, from theoretical prediction to experimental validation. A key challenge is the need for large, high-quality, and standardized datasets to train reliable ML models. nih.gov
| AI/ML Application | Description | Expected Outcome | Key Challenges |
|---|---|---|---|
| High-Throughput Screening | Using trained models to rapidly predict the properties of a large number of candidate materials. | Identification of promising MoPt2-based multicomponent alloys for experimental validation. | Availability of large, high-quality training datasets. |
| Inverse Design | Employing generative models (e.g., GANs, VAEs) to design new materials with target properties. arxiv.org | Discovery of novel, high-performance catalyst compositions beyond chemical intuition. | Ensuring the synthesizability of AI-generated materials. |
| Synthesis Optimization | Using ML to model the relationship between synthesis parameters and material properties. | More efficient and reproducible synthesis of MoPt2 nanostructures with desired characteristics. | Requires extensive and well-documented experimental data. |
| Mechanism Elucidation | Analyzing complex data from operando experiments to identify patterns and correlations. | Deeper insights into reaction mechanisms and catalyst behavior. | Interpretability of complex ML models ("black box" problem). |
Addressing Scalability and Cost-Effectiveness in MoPt2 Synthesis and Application
For MoPt2 to move from the laboratory to widespread industrial application, its synthesis must be scalable, and its use must be cost-effective. researchgate.net This is particularly critical given the high cost of platinum. Future research must focus on developing synthesis methods that are not only precise at the nanoscale but also amenable to large-scale, continuous production. mdpi.com
Key considerations for improving scalability and cost-effectiveness include:
Development of Scalable Synthesis Routes : Methods like continuous flow synthesis, microwave-assisted synthesis, and supercritical fluid synthesis offer potential for mass production of nanoparticles with controlled properties. nih.govnih.govresearchgate.net For example, microwave heating has been shown to be a rapid and efficient method for producing high-entropy alloy nanoparticles on carbon substrates, a process compatible with roll-to-roll manufacturing. nih.gov
Reducing Precious Metal Loading : A primary driver of cost is the platinum content. Research into core-shell structures, single-atom catalysts, and alloying with less expensive, earth-abundant metals is crucial. The goal is to maximize the activity of each platinum atom, thereby reducing the total amount needed.
Catalyst Durability and Recycling : Enhancing the long-term stability of MoPt2 catalysts reduces the frequency of replacement, lowering operational costs. Furthermore, developing efficient processes for recycling and recovering platinum and other valuable metals from spent catalysts is essential for a sustainable and economical catalyst lifecycle.
Techno-Economic Analysis : Rigorous cost modeling, such as that developed by the Department of Energy's CatCost tool, should be integrated early in the research and development process. energy.gov This allows researchers to assess the economic viability of new catalysts and synthesis methods at an early stage, guiding efforts toward commercially promising solutions. pharmtech.comresearchgate.net
Ultimately, the successful commercialization of MoPt2-based technologies will depend on finding a balance between performance, durability, and cost. This requires a holistic approach that considers the entire lifecycle of the catalyst, from raw material sourcing and synthesis to in-service performance and end-of-life recycling.
Q & A
Q. How do basic catalytic mechanisms differ between Molybdenum-Platinum (1/2) and pure platinum in hydrogen evolution reactions (HER)?
- Methodological Answer : Pt-rich surfaces in the alloy lower the HER overpotential due to optimized hydrogen adsorption energies. Mo sites may stabilize intermediates (e.g., H*), reducing poisoning. Electrochemical impedance spectroscopy (EIS) and Tafel slope analysis are critical to differentiate charge-transfer kinetics and rate-determining steps .
Advanced Research Questions
Q. How can synthesis parameters be optimized to enhance the oxygen reduction reaction (ORR) activity of Molybdenum-Platinum (1/2) in fuel cells?
- Methodological Answer :
- Parameter Screening : Use a factorial design to vary precursor ratios, reduction temperatures, and annealing durations.
- High-Throughput Testing : Employ rotating disk electrode (RDE) setups to rapidly assess ORR activity across synthesis conditions.
- Post-Synthesis Treatments : Acid leaching to remove surface oxides can expose active Pt-Mo sites .
Q. What strategies resolve contradictions in reported catalytic stability data for Molybdenum-Platinum (1/2) under acidic conditions?
- Methodological Answer :
- Comparative Meta-Analysis : Conduct a scoping review of literature to identify variables like electrolyte purity, testing protocols, and potential contaminants (e.g., chloride ions) .
- Controlled Replication : Reproduce key studies while standardizing conditions (e.g., 0.1 M HClO₄, 25°C) and monitoring dissolution via ICP-MS .
Q. How can computational modeling guide the design of Molybdenum-Platinum (1/2) alloys for CO₂ reduction?
- Methodological Answer :
- DFT Calculations : Predict adsorption energies of CO₂ and intermediates on Mo-Pt surfaces to identify optimal active sites.
- Microkinetic Modeling : Simulate reaction pathways to prioritize experimental targets (e.g., alloy compositions with low C-C coupling barriers) .
Q. What experimental approaches elucidate mechanistic differences in Molybdenum-Platinum (1/2) catalysis under varying pH and temperature?
- Methodological Answer :
- In Situ Raman Spectroscopy : Track surface-bound intermediates during reactions.
- Isotopic Labeling : Use D₂O or ¹³CO₂ to distinguish mechanistic pathways via mass spectrometry .
Q. What best practices ensure reproducibility in Molybdenum-Platinum (1/2) synthesis and testing?
- Methodological Answer :
- Detailed Protocols : Document precursor sources, mixing times, and equipment calibration in supplementary materials .
- Open Data Sharing : Publish raw XRD/EDS datasets and electrochemical parameters in repositories for independent validation .
Q. How should researchers integrate historical literature on Pt-Mo systems into new studies on alloy optimization?
- Methodological Answer :
Q. How can bias in experimental studies on Molybdenum-Platinum (1/2) toxicity or environmental impact be minimized?
- Methodological Answer :
- Blinded Analysis : Separate teams for synthesis and toxicity testing to avoid confirmation bias.
- Negative Controls : Include pure Pt and Mo samples to isolate alloy-specific effects.
- Risk-of-Bias Tools : Apply standardized checklists for exposure studies (e.g., randomization, blinding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
